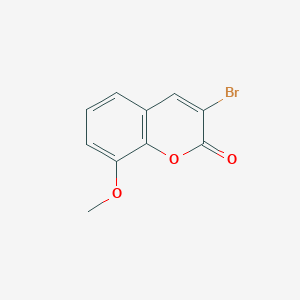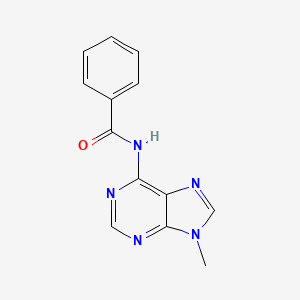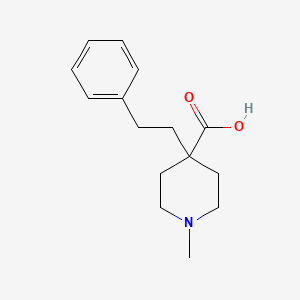![molecular formula C17H13NO B11861436 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole CAS No. 88989-40-6](/img/structure/B11861436.png)
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be achieved through a one-pot multi-component reaction. This involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The products are typically obtained in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and green chemistry can be applied to scale up the synthesis. The use of environmentally friendly solvents and conditions is emphasized to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition is achieved through competitive binding at the enzyme’s active site, leading to a decrease in the breakdown of complex carbohydrates into simple sugars.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be compared with other similar compounds, such as:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds also feature a fused ring system but differ in their specific ring structure and functional groups.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-ones: These compounds have a similar pyrrole moiety but are fused with a pyrazole ring instead of a chromene.
The uniqueness of this compound lies in its specific ring fusion and the presence of both phenyl and chromene groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88989-40-6 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2 |
Clé InChI |
VAYCQRCKQMRDMH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)

![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)

![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)


![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

